Hydroxysafflor Yellow A is extracted from safflower, a plant that has been utilized in traditional medicine for centuries. The extraction methods vary, with traditional water immersion yielding low concentrations, while modern techniques such as dimethyl sulfoxide extraction have shown higher efficiency . The compound was first isolated in 1993 and has since been the subject of numerous studies exploring its health benefits and mechanisms of action .
The synthesis of Hydroxysafflor Yellow A can be achieved through several methods:
The oxidation synthesis pathway is illustrated in detailed diagrams within scientific literature, showcasing the chemical transformations involved. The extraction process often requires careful control of environmental conditions to prevent degradation of Hydroxysafflor Yellow A due to high temperatures or light exposure .
The molecular structure of Hydroxysafflor Yellow A consists of a complex arrangement of carbon rings and sugar moieties. Its chemical formula is typically represented as C₁₈H₁₈O₁₃, indicating the presence of multiple hydroxyl groups that contribute to its solubility and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of Hydroxysafflor Yellow A, confirming its purity and structural integrity. The compound exhibits characteristic peaks in both proton and carbon NMR spectra, facilitating its identification in various studies .
Hydroxysafflor Yellow A participates in several biochemical reactions that underpin its pharmacological effects:
Research indicates that Hydroxysafflor Yellow A interacts with specific signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which plays a crucial role in inflammation regulation .
The mechanisms through which Hydroxysafflor Yellow A exerts its effects involve:
Studies have demonstrated that Hydroxysafflor Yellow A can significantly reduce markers of oxidative stress and inflammation in various animal models, supporting its therapeutic potential .
Hydroxysafflor Yellow A is characterized by:
Hydroxysafflor Yellow A has diverse applications in scientific research and medicine:
Safflower has been documented in traditional Chinese medical texts for over two millennia, first appearing in Zhang Zhongjing’s "Synopsis of the Golden Chamber" (circa 220 CE) as a treatment for gynecological disorders and blood stasis syndromes [2] [3]. By the Tang Dynasty (618–907 CE), "Annotation of Materia Medica" formally recorded safflower’s use for postpartum complications, lockjaw, and hematological abnormalities [2]. The dried florets (Carthami Flos) were typically prepared as decoctions or topical applications to "promote blood circulation and remove blood stasis"—a traditional indication encompassing what modern medicine recognizes as circulatory disorders, inflammation, and thrombosis [3] [9]. Hydroxysafflor yellow A was first isolated in 1993, establishing its identity as the key pigment responsible for safflower’s medicinal properties [2]. Since 2005, the China State Food and Drug Administration has approved safflower yellow injections (containing ≥85% Hydroxysafflor yellow A) for cardiovascular indications, validating its transition from empirical use to evidence-based therapy [2] [4].
Contemporary research has expanded Hydroxysafflor yellow A’s therapeutic horizon far beyond its traditional applications. With cardiovascular and cerebrovascular diseases remaining leading causes of global mortality, Hydroxysafflor yellow A’s multifaceted bioactivities—including vasodilatory, anti-inflammatory, antioxidant, and neuroprotective effects—position it as a promising candidate for drug development [1] [3]. Recent phase III clinical trials have investigated Hydroxysafflor yellow A injections for acute ischemic stroke, demonstrating its translational potential [4]. Furthermore, emerging evidence suggests efficacy in metabolic disorders, cancer, and neurodegenerative conditions, highlighting its mechanistic versatility [5] [6] [8]. The compound’s unique quinochalcone di-C-glycoside structure also presents intriguing challenges for biosynthesis and pharmaceutical engineering [4].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: